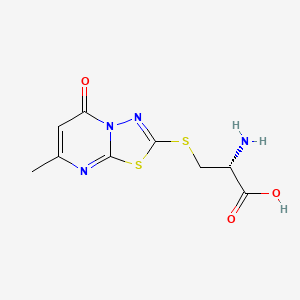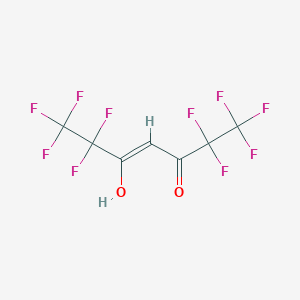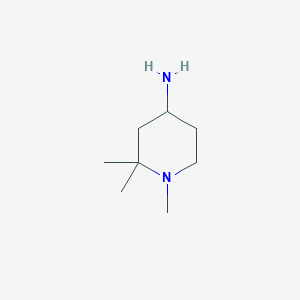![molecular formula C8H6N4O4 B13114854 [5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone CAS No. 1758-93-6](/img/structure/B13114854.png)
[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone is a heterocyclic compound that features two pyrimidine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone typically involves multi-component cascade reactions. One such method involves the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides in the presence of a base like cesium carbonate (Cs2CO3) in solvents such as acetonitrile or dimethylformamide (DMF). This reaction proceeds through a series of bond formations and cleavages to yield the desired bipyrimidine derivatives .
Industrial Production Methods
Industrial production methods for [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone are not well-documented in the literature. the principles of multi-component reactions and the use of scalable solvents and reagents suggest that similar synthetic routes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more electron-rich forms of the compound.
Scientific Research Applications
[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with nucleic acid functions .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Structurally similar but with different substitution patterns and biological activities.
Indole derivatives: Share some heterocyclic features but differ significantly in their chemical behavior and applications.
Uniqueness
[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone is unique due to its specific arrangement of pyrimidine rings and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1758-93-6 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
5-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c13-5-3(1-9-7(15)11-5)4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
InChI Key |
CICTZEZHJHQMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


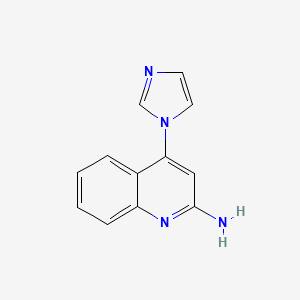
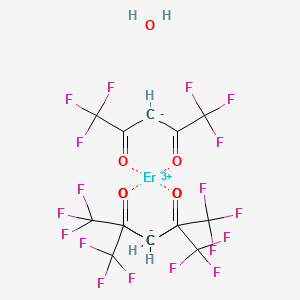

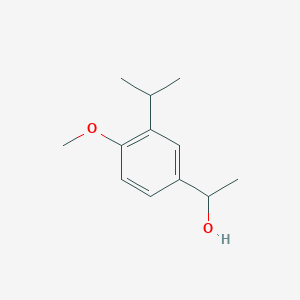
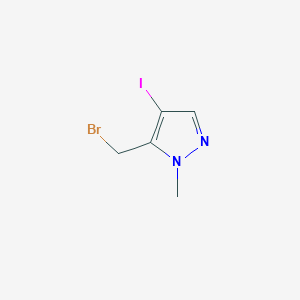
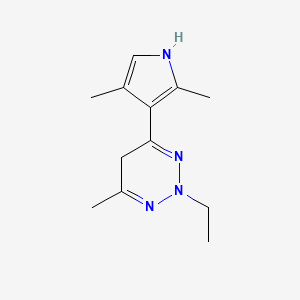
![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
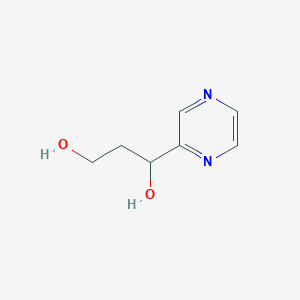
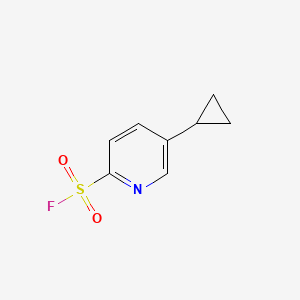
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
